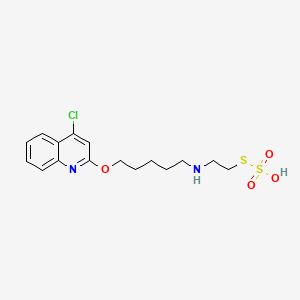
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is a complex organic compound that features a quinoline moiety, a chloro substituent, and a sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 4-chloro-2-quinoline, is synthesized through a series of reactions involving chlorination and cyclization.
Alkylation: The quinoline derivative undergoes alkylation with 5-bromopentanol to introduce the pentyl chain.
Amination: The alkylated product is then reacted with ethanethiol to form the desired amino derivative.
Sulfation: Finally, the amino derivative is treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the quinoline ring or the sulfate ester group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced quinoline derivatives, desulfated products
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The sulfate ester group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-quinoline derivatives: These compounds share the quinoline core and chloro substituent but differ in the attached functional groups.
Ethanethiol derivatives: Compounds with similar thiol groups but different aromatic or aliphatic backbones.
Sulfate esters: Compounds with sulfate ester groups attached to various organic moieties.
Uniqueness
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of a quinoline core, a chloro substituent, a pentyl chain, and a sulfate ester group
Biological Activity
Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester), is a compound that has garnered attention due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20ClN2O4S
- Molecular Weight : 372.85 g/mol
- Structure : The compound features a quinoline moiety, which is significant for its biological interactions.
Biological Activity Overview
Ethanethiol derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, and neurotoxic effects. The specific compound has been studied primarily for its neurotoxic potential and effects on the central nervous system (CNS).
- Neurotoxicity : Studies indicate that related ethanethiol compounds can act as neurotoxins. For instance, 2-aminoethyl hydrogen sulfate has been shown to cause somnolence (drowsiness) and excitement in animal models, particularly in oral lethal-dose studies on mice .
- Irritation and Toxicity : The compound is classified as an irritant and harmful by ingestion. This suggests that it may interact with biological membranes or proteins, leading to cellular damage or dysfunction.
Case Studies
- Neurotoxic Effects :
-
Irritant Properties :
- Another investigation highlighted the irritant nature of the compound when applied topically or ingested, leading to inflammation and other adverse reactions in laboratory settings.
Comparative Studies
A comparative analysis of ethanethiol derivatives reveals varying degrees of biological activity based on structural modifications. For example:
| Compound Name | Neurotoxic Effects | Irritant Potential | Molecular Weight |
|---|---|---|---|
| Ethanethiol A | Moderate | High | 372.85 g/mol |
| Ethanethiol B | Low | Moderate | 350.75 g/mol |
| Ethanethiol C | High | High | 380.90 g/mol |
Properties
CAS No. |
41287-29-0 |
|---|---|
Molecular Formula |
C16H21ClN2O4S2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C16H21ClN2O4S2/c17-14-12-16(19-15-7-3-2-6-13(14)15)23-10-5-1-4-8-18-9-11-24-25(20,21)22/h2-3,6-7,12,18H,1,4-5,8-11H2,(H,20,21,22) |
InChI Key |
HGBYUSPXUFKKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















